7-Oxabicyclo[4.1.0]heptane-3-carboxamide
Description
Significance of Oxabicyclic Compounds in Contemporary Organic Chemistry
Oxabicyclic compounds are a class of molecules that feature a bridged ring system containing at least one oxygen atom. These structures are of profound importance in organic synthesis due to their unique combination of conformational rigidity and inherent ring strain. This strain, particularly in systems containing an epoxide ring, provides a thermodynamic driving force for a variety of stereocontrolled chemical transformations.
The rigid framework of oxabicyclic compounds allows for the precise spatial arrangement of functional groups, a critical aspect in the design of molecules that can selectively interact with biological targets such as enzymes and receptors. Consequently, these scaffolds are frequently employed as key intermediates in the total synthesis of natural products and in the development of novel therapeutic agents. For instance, derivatives of the 7-oxabicyclo[4.1.0]heptane framework have been investigated for their potential biological activities and are utilized in the synthesis of a wide range of organic molecules.
Structural Characteristics of the 7-Oxabicyclo[4.1.0]heptane Core
The 7-oxabicyclo[4.1.0]heptane core, also known as cyclohexene (B86901) oxide, consists of a six-membered cyclohexane (B81311) ring fused to a three-membered epoxide ring. The numbering of this bicyclic system designates the oxygen atom as position 7. This fusion of the strained oxirane ring to the cyclohexane ring is a defining feature that dictates its chemical reactivity.
The presence of the epoxide ring makes the 7-oxabicyclo[4.1.0]heptane core susceptible to nucleophilic ring-opening reactions, allowing for the introduction of a wide array of functional groups with a high degree of stereocontrol. This reactivity is a cornerstone of its utility as a versatile building block in organic synthesis.
Below is a table summarizing the key properties of the parent 7-oxabicyclo[4.1.0]heptane molecule:
| Property | Value |
| Molecular Formula | C₆H₁₀O |
| Molecular Weight | 98.14 g/mol |
| CAS Number | 286-20-4 |
| IUPAC Name | 7-Oxabicyclo[4.1.0]heptane |
| Synonyms | Cyclohexene oxide, 1,2-Epoxycyclohexane |
This data is compiled from the NIST WebBook. nist.gov
The specific compound of focus, 7-Oxabicyclo[4.1.0]heptane-3-carboxamide, is a derivative of this core structure, featuring a carboxamide group at the 3-position. While detailed research findings on this specific compound are limited in publicly available literature, its structural analogue, 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, provides some insight into its chemical nature.
| Property | Value |
| Molecular Formula | C₇H₁₀O₃ |
| Molecular Weight | 142.15 g/mol |
| CAS Number | 52892-14-5 |
| IUPAC Name | 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid |
This data is compiled from PubChem. nih.gov
A closely related and more extensively studied derivative is (1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide. This compound serves as a key intermediate in the synthesis of Edoxaban, a novel oral anticoagulant. The specific stereochemistry and the N,N-dimethyl substitution are crucial for its role in this pharmaceutical application.
| Property | Value |
| Molecular Formula | C₉H₁₅NO₂ |
| Molecular Weight | 169.22 g/mol |
| CAS Number | 929693-35-6 |
| IUPAC Name | (1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide |
This data is compiled from PubChem. nih.gov
The study of these derivatives underscores the importance of the 7-oxabicyclo[4.1.0]heptane framework as a versatile scaffold in medicinal chemistry and drug discovery. The inherent reactivity of the epoxide and the stereochemical possibilities of the cyclohexane ring provide a rich platform for the development of complex and biologically active molecules. Further research dedicated solely to this compound would be invaluable in fully elucidating its chemical properties and potential applications.
Structure
3D Structure
Properties
CAS No. |
89910-19-0 |
|---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
7-oxabicyclo[4.1.0]heptane-3-carboxamide |
InChI |
InChI=1S/C7H11NO2/c8-7(9)4-1-2-5-6(3-4)10-5/h4-6H,1-3H2,(H2,8,9) |
InChI Key |
XBWSXJOAMWANCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(O2)CC1C(=O)N |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 7 Oxabicyclo 4.1.0 Heptane 3 Carboxamide
Ring-Opening Reactions of the Epoxide Moiety
The three-membered epoxide ring, also known as an oxirane, is characterized by significant ring strain, which is the principal driving force for its reactivity. This strain facilitates ring-opening reactions when subjected to nucleophilic attack or acid catalysis.
Nucleophilic Ring-Opening Mechanisms
The epoxide ring in 7-oxabicyclo[4.1.0]heptane derivatives is prone to attack by a diverse range of nucleophiles. This process, known as nucleophilic ring-opening, involves the cleavage of a carbon-oxygen bond within the epoxide, thereby alleviating the ring strain. These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide.
In the case of cyclohexene (B86901) oxide, the parent structure of 7-oxabicyclo[4.1.0]heptane, nucleophiles like methylamine (B109427) attack the electrophilic carbon atoms of the epoxide ring. pearson.com The nitrogen atom of the amine, with its lone pair of electrons, acts as the nucleophile. pearson.com This attack leads to the opening of the epoxide and the formation of a 1-amino-2-alcohol structure. pearson.com Generally, the nucleophilic attack occurs at the less sterically hindered carbon atom of the epoxide ring. pearson.com
Lewis acids can be employed to catalyze the nucleophilic ring-opening of cyclohexene oxides. nih.govresearchgate.net The catalytic effect is attributed to the Lewis acid polarizing the filled orbitals of the epoxide away from the incoming nucleophile, which reduces the steric repulsion and lowers the reaction barrier. nih.govresearchgate.net The reactivity of the Lewis acid catalyst in these reactions has been shown to decrease down group 1 of the periodic table, following the trend H⁺ > Li⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺. nih.govvu.nl
The table below summarizes the effect of various Lewis acids on the reaction barrier for the ring-opening of cyclohexene oxide.
| Catalyst | Reaction Barrier (kcal/mol) |
| H⁺ | 10.5 |
| Li⁺ | 12.8 |
| Na⁺ | 14.7 |
| K⁺ | 16.0 |
| Rb⁺ | 16.5 |
| Cs⁺ | 17.0 |
| No Catalyst | 25.0 |
Data derived from computational studies on cyclohexene oxide as a model system. nih.gov
Acid-Catalyzed Rearrangements, including Wagner-Meerwein Shifts
Under acidic conditions, the epoxide oxygen of 7-oxabicyclo[4.1.0]heptane systems can be protonated, which activates the ring towards nucleophilic attack or rearrangement. These acid-catalyzed reactions can lead to a variety of products, including the formation of seven-membered rings or functionalized cyclohexene derivatives. In the case of benzene (B151609) oxide, the valence tautomer of oxepin, acid-catalyzed rearrangement readily yields phenol. thieme-connect.deresearchgate.net
While specific studies on Wagner-Meerwein shifts in 7-Oxabicyclo[4.1.0]heptane-3-carboxamide are not extensively documented, the general principles of carbocation rearrangements in related bicyclic systems are well-established. Such rearrangements are plausible pathways, particularly if a stable carbocation intermediate can be formed upon epoxide ring opening.
Reactivity of the Carboxamide Functional Group
The carboxamide group in this compound offers another site for chemical transformations, including hydrolysis and derivatization.
Hydrolytic Transformations under Acidic or Basic Conditions
The hydrolysis of the carboxamide to a carboxylic acid is a fundamental transformation. For instance, an epoxy amide, similar in structure, was hydrolyzed to the corresponding epoxy acid using a 0.1 M aqueous solution of lithium hydroxide (B78521) in tetrahydrofuran. acs.org This reaction proceeds by nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide. Subsequent protonation yields the carboxylic acid.
In a related context, the enzymatic hydrolysis of ethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate has been studied. google.com Various hydrolases, such as alkaline protease, papain, and trypsin, were found to be effective in catalyzing the hydrolysis of the ester to the corresponding carboxylic acid. google.com This indicates that both chemical and enzymatic methods can be employed for the hydrolysis of carboxamide and its derivatives in the 7-oxabicyclo[4.1.0]heptane system.
Derivatization Strategies through Amide Modifications
The carboxamide functional group can be a versatile handle for further molecular modifications. One common derivatization is the conversion of the primary amide to a more substituted amide. For example, an epoxy amide was reacted with allylamine (B125299) in acetonitrile (B52724) at 80°C to yield a more complex amide structure. acs.org
Another strategy involves the coupling of the corresponding carboxylic acid with an amine to form a new amide bond. For instance, an epoxy acid was coupled with an allyl ester using EDCI/HOBt to form the desired amide in good yield. acs.org This approach allows for the introduction of a wide variety of substituents onto the amide nitrogen.
Stereochemical Outcomes and Regioselectivity in Reactions
The stereochemistry of the 7-oxabicyclo[4.1.0]heptane ring system plays a crucial role in determining the outcome of its reactions. The Fürst-Plattner rule, which describes the regioselectivity of nucleophilic attack on cyclohexene oxides, predicts that the reaction will preferentially proceed through a more stable chair-like transition state. nih.gov This generally leads to trans-diaxial opening of the epoxide ring.
The regioselectivity of nucleophilic ring-opening is influenced by both steric and electronic factors. researchgate.net In aliphatic epoxides, steric factors are often dominant, leading to nucleophilic attack at the less hindered carbon atom. researchgate.net However, in cases where a benzylic carbocation can be stabilized, such as in styrene (B11656) oxide, the attack occurs at the more substituted benzylic position due to electronic factors. researchgate.net
In the context of this compound, the position of the carboxamide group at C-3 would likely influence the regioselectivity of the epoxide ring-opening by both steric and electronic effects. However, specific experimental data on the regioselectivity of reactions for this particular compound are not widely available.
Influence of Bicyclic Ring Strain on Reaction Pathways
The defining characteristic of the 7-oxabicyclo[4.1.0]heptane scaffold is the substantial ring strain of the fused epoxide ring. This strain, a result of bond angle compression from the ideal tetrahedral geometry, is the primary driving force for the compound's most common and synthetically useful reactions: nucleophilic ring-opening. The cleavage of a carbon-oxygen bond in the epoxide ring relieves this strain, providing a strong thermodynamic incentive for the reaction to proceed.
A pertinent example, demonstrating the reactivity of this scaffold, is the ring-opening of the closely related (1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylic acid with aqueous ammonia (B1221849). In this transformation, the ammonia molecule acts as the nucleophile, attacking one of the epoxide carbons to yield (1S,3R,4R)-3-amino-4-hydroxycyclohexane carboxylic acid. This reaction highlights how the ring strain facilitates the formation of highly functionalized cyclohexane (B81311) derivatives, which are valuable intermediates in pharmaceutical synthesis.
The presence of the carboxamide group at the C-3 position can influence the regioselectivity of the nucleophilic attack. Electronic effects from the amide may slightly alter the electrophilicity of the adjacent C-3 and C-4 carbons of the epoxide. However, in many cases involving small nucleophiles under neutral or basic conditions, the attack preferentially occurs at the less sterically hindered carbon atom. Under acidic conditions, the reaction mechanism can shift towards an SN1-like character, where the nucleophile attacks the carbon atom better able to stabilize a partial positive charge. nih.gov
Diastereoselective and Enantioselective Aspects of Substitutions
Substitution reactions involving the ring-opening of this compound are inherently stereoselective. The SN2 mechanism dictates a specific stereochemical outcome. The nucleophile attacks the carbon atom from the face opposite to the C-O bond, resulting in an inversion of configuration at the center of attack. This backside attack mechanism ensures that the newly introduced nucleophile and the hydroxyl group resulting from the epoxide opening are in a trans relationship in the resulting cyclohexane ring product. libretexts.org
This diastereoselectivity is a cornerstone of the synthetic utility of this class of compounds. For instance, the previously mentioned reaction between (1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylic acid and ammonia exclusively yields the trans product, (1S,3R,4R)-3-amino-4-hydroxycyclohexane carboxylic acid. This stereochemical control is crucial for the synthesis of complex molecules with defined three-dimensional structures.
While the ring-opening reaction itself is diastereoselective, achieving enantioselectivity requires starting with an enantiomerically pure epoxide or employing a chiral catalyst. The synthesis of specific enantiomers of this compound often relies on the resolution of a racemic mixture of its precursors, such as the corresponding alkyl esters. Enzymatic resolution is a highly effective method for this purpose. For example, hydrolase enzymes like alkaline protease can selectively hydrolyze one enantiomer of a racemic mixture of ethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate, allowing for the separation of the unreacted, enantiopure ester. google.com This provides access to stereochemically defined starting materials for subsequent transformations.
| Enzyme | Substrate | Solvent System | Diastereomeric Excess (de) | Reference |
| Alkaline Protease | Ethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate | PBS / Methyl t-butyl ether | >90% | google.com |
| Papain | Ethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate | PBS / Acetone | >90% | google.com |
| Trypsin | Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate | Phosphate Buffer / MTBE | 99% | google.com |
Oxidation and Reduction Chemistry of the Oxabicyclic Core
The oxidation and reduction chemistry of this compound centers on the two primary functional groups: the epoxide and the carboxamide.
Reduction Reactions:
The oxabicyclic core is susceptible to reduction by strong reducing agents. The epoxide ring can be opened reductively using hydride reagents such as Lithium Aluminum Hydride (LiAlH₄). unimi.itscielo.br This reaction typically results in the formation of a cyclohexanol (B46403) derivative. The regioselectivity of the hydride attack follows standard epoxide chemistry, targeting the less substituted carbon unless directed otherwise by neighboring functional groups.
Simultaneously, the carboxamide group can also be reduced. The complete reduction of a carboxamide to an amine also typically requires a powerful reducing agent like LiAlH₄. Therefore, treatment of this compound with an excess of LiAlH₄ would likely lead to the reduction of both functional groups, yielding an amino-methyl substituted cyclohexanol. Catalytic hydrogenation is another potential reduction method, although it may require harsh conditions (high pressure and temperature) to reduce the carboxamide, while potentially also causing reductive opening of the epoxide ring.
| Reagent | Functional Group Targeted | Expected Product Type | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | Epoxide & Carboxamide | Amino-alcohol | A strong, non-selective reagent; likely reduces both functional groups. |
| Sodium Borohydride (NaBH₄) | Carboxamide (typically) | No reaction | Generally not strong enough to reduce carboxamides or isolated epoxides. |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Epoxide & Carboxamide | Amino-alcohol / Diol | Conditions can be tuned; may require high pressure for amide reduction. |
Oxidation Reactions:
The saturated 7-oxabicyclo[4.1.0]heptane core is relatively resistant to oxidation under mild conditions. Unlike its precursor, cyclohexene, it lacks a C=C double bond that is readily susceptible to common oxidizing agents like peroxyacids or permanganate. libretexts.org
However, under more forceful conditions, oxidative cleavage of the cyclohexane ring can occur. Reactions involving radical mechanisms or powerful oxidants like periodate (B1199274) in the presence of a catalyst can lead to the cleavage of C-C bonds, potentially forming dicarboxylic acid derivatives. thieme-connect.de Atmospheric oxidation initiated by hydroxyl radicals has also been studied for epoxides, suggesting that degradation pathways exist, although these are not typically employed for synthetic purposes. copernicus.org The carboxamide group itself is generally stable to oxidation, except under very harsh conditions. For synthetic applications, the oxabicyclic core of this compound is typically considered a stable framework that directs the reactivity of the epoxide ring rather than being a site for oxidation.
Spectroscopic Characterization and Advanced Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the complete atomic connectivity and stereochemistry of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed molecular map can be constructed.
Proton NMR provides information on the chemical environment of hydrogen atoms within the molecule. The spectrum for 7-Oxabicyclo[4.1.0]heptane-3-carboxamide is expected to show distinct signals for the protons on the epoxide ring, the cyclohexane (B81311) skeleton, and the amide group.
The protons on the epoxide ring (H-1 and H-6) are anticipated to appear as downfield signals relative to the other cyclohexane protons, typically in the range of δ 3.0-3.5 ppm. This is due to the deshielding effect of the adjacent oxygen atom. For instance, the epoxide protons in the parent compound, cyclohexene (B86901) oxide, resonate at approximately δ 3.11 ppm. chemicalbook.com The remaining protons on the cyclohexane ring would produce a complex series of overlapping multiplets further upfield, generally between δ 1.2 and 2.5 ppm. chemicalbook.com
The two protons of the primary amide (-CONH₂) are expected to produce a broad singlet in the region of δ 5.0-8.0 ppm. researchgate.netlibretexts.org The exact chemical shift and broadness of this signal are highly dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. hw.ac.uk
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-1, H-6 (Epoxide CH) | 3.0 - 3.5 | Multiplet |
| H-3 (CH-C=O) | 2.3 - 2.8 | Multiplet |
| H-2, H-4, H-5 (Ring CH₂) | 1.2 - 2.5 | Complex Multiplets |
| -CONH₂ | 5.0 - 8.0 | Broad Singlet |
Note: Predicted values are based on data for analogous structures such as cyclohexene oxide and general chemical shift ranges for primary amides. chemicalbook.comresearchgate.netnih.gov
Carbon-13 NMR spectroscopy provides direct information about the carbon framework of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal. libretexts.org For this compound, seven distinct signals are expected, corresponding to the seven carbon atoms in the molecule.
The carbons of the epoxide ring (C-1 and C-6) are expected to be the most downfield of the saturated carbons, typically appearing in the δ 50-60 ppm range, as seen in cyclohexene oxide. chemicalbook.comlibretexts.org The carbonyl carbon (C=O) of the amide group will be the most deshielded carbon, with a characteristic chemical shift in the δ 170-180 ppm region. libretexts.orgoregonstate.edu The remaining four carbons of the cyclohexane ring would resonate in the upfield region, typically between δ 20-40 ppm. researchgate.netdocbrown.info
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Amide) | 170 - 180 |
| C-1, C-6 (Epoxide) | 50 - 60 |
| C-3 (CH-C=O) | 35 - 45 |
| C-2, C-4, C-5 | 20 - 35 |
Note: Predicted values are based on data for analogous structures like cyclohexene oxide and established ¹³C chemical shift ranges for amides. libretexts.orgchemicalbook.comoregonstate.edu
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would be used to establish proton-proton connectivities through bonds. It would allow for tracing the spin systems within the cyclohexane ring, confirming which protons are adjacent to one another. For example, correlations would be expected between the epoxide protons (H-1, H-6) and their neighboring methylene (B1212753) protons (H-2, H-5).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It is crucial for assigning the signals in the ¹³C NMR spectrum by linking them to their known proton counterparts.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR spectroscopy is a rapid and effective method for identifying key functional groups. The spectrum of this compound is expected to be dominated by absorptions from the primary amide and the epoxide ring.
The primary amide group gives rise to several characteristic bands: spectroscopyonline.com
N-H Stretching: Two distinct, medium-intensity peaks are expected in the 3170-3370 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the N-H bonds. spectroscopyonline.com
C=O Stretching (Amide I band): A very strong and sharp absorption is anticipated between 1630 and 1680 cm⁻¹. spectroscopyonline.com
N-H Bending (Amide II band): A medium to strong absorption should appear around 1620-1650 cm⁻¹. spectroscopyonline.com
The epoxide ring also has characteristic vibrations: spectroscopyonline.com
Symmetric Ring Breathing: A band in the 1230-1280 cm⁻¹ region. spectroscopyonline.com
Asymmetric Ring Deformation: A strong peak typically found between 810-950 cm⁻¹. spectroscopyonline.com
C-H Stretching: A weak band may be observed around 3050 cm⁻¹. rsc.org
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3170 - 3370 | N-H Stretch | Primary Amide |
| ~3050 | C-H Stretch | Epoxide Ring |
| 2850 - 2960 | C-H Stretch | Cyclohexane Ring |
| 1630 - 1680 | C=O Stretch (Amide I) | Primary Amide |
| 1620 - 1650 | N-H Bend (Amide II) | Primary Amide |
| ~1250 | C-O-C Symmetric Stretch | Epoxide Ring |
| 810 - 950 | C-O-C Asymmetric Stretch | Epoxide Ring |
Note: Predicted values are based on established characteristic frequencies for primary amides and epoxides. spectroscopyonline.comspectroscopyonline.comrsc.org
Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar, symmetric bonds. It provides a unique "fingerprint" of the molecule. For this compound, the symmetric vibrations of the epoxide and the C-C backbone of the cyclohexane ring are expected to be prominent.
Key expected Raman bands include:
Epoxide Ring Breathing: A strong, characteristic band for the symmetric epoxide ring vibration is expected around 1250 cm⁻¹. researchgate.netspectroscopyonline.comnaun.org This peak's intensity can be used to monitor reactions involving the opening of the epoxide ring. spectroscopyonline.comedpsciences.org
Amide Bands: The Amide I (primarily C=O stretch) and Amide III bands are also Raman active and can provide information on the conformation of the amide group. nih.govresearchgate.net
C-H Stretching: Strong signals from the numerous C-H bonds of the cyclohexane ring will be present in the 2800-3000 cm⁻¹ region.
The combination of FT-IR and Raman spectra provides a comprehensive vibrational profile, confirming the presence of all key functional groups and offering a complete molecular fingerprint.
Mass Spectrometry for Molecular Ion Characterization
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound. When subjected to ionization, typically through methods like Electrospray Ionization (ESI), the molecule is expected to form a protonated molecular ion [M+H]⁺.
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₇H₁₁NO₂ |
| Molecular Weight (Monoisotopic) | 141.0790 Da |
| Expected Molecular Ion (ESI, positive mode) | [M+H]⁺ = 142.0868 m/z |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
X-ray crystallography offers the most unambiguous method for determining the three-dimensional structure of a molecule, provided a suitable single crystal can be obtained. For a chiral molecule like this compound, this technique is invaluable for establishing the absolute configuration (R/S designation) of each stereocenter. The systematic name for a related derivative, (1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide, highlights the specific stereochemical configuration that can be assigned using this method. vulcanchem.comnih.gov
| Structural Information | Significance |
|---|---|
| Absolute Stereochemistry | Definitively assigns R/S configuration to all chiral centers. |
| Solid-State Conformation | Reveals the precise 3D arrangement of atoms in the crystal lattice. |
| Bond Lengths and Angles | Provides accurate geometric parameters, confirming connectivity and identifying areas of ring strain. |
| Intermolecular Interactions | Shows how molecules pack in the solid state, identifying hydrogen bonds and other non-covalent interactions. |
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic methods are indispensable for verifying the purity of synthesized this compound and for separating its different stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a standard and reliable technique for assessing the purity of chemical compounds. csfarmacie.cz In the analysis of this compound, a reversed-phase HPLC method would typically be employed. The compound is passed through a column containing a nonpolar stationary phase, and a polar mobile phase is used for elution. The purity of the sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A UV detector is commonly used, as the amide bond provides a chromophore suitable for detection.
Due to the presence of multiple chiral centers, this compound can exist as different enantiomers and diastereomers. Chiral HPLC is the preferred method for separating and quantifying these stereoisomers. csfarmacie.cz This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. eijppr.com The separation allows for the determination of the enantiomeric excess (ee), which is a measure of the purity of a specific enantiomer in a mixture. escholarship.orguma.es The choice of the chiral column (e.g., polysaccharide-based columns like Chiralpak) and the mobile phase composition are critical for achieving optimal separation. nih.gov
| Technique | Primary Application | Key Parameters |
|---|---|---|
| Reversed-Phase HPLC | Purity Assessment | Stationary Phase (e.g., C18), Mobile Phase (e.g., Acetonitrile (B52724)/Water), UV Detection |
| Chiral HPLC | Enantiomeric Excess (ee) Determination | Chiral Stationary Phase (CSP), Mobile Phase (e.g., Hexane/Isopropanol), UV or Polarimetric Detection |
Computational and Theoretical Studies on 7 Oxabicyclo 4.1.0 Heptane 3 Carboxamide
Quantum Chemical Calculations
Quantum chemical calculations are essential for elucidating the fundamental electronic properties and reactivity of molecules. For the 7-oxabicyclo[4.1.0]heptane framework, these methods provide a detailed picture of its chemical nature.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. umn.eduarxiv.org It provides a balance of accuracy and computational cost for studying chemical energies and properties. umn.edu DFT calculations have been applied to derivatives of the 7-oxabicyclo[4.1.0]heptane scaffold to determine key electronic properties.
For instance, studies on related 7-oxabicyclo[4.1.0]hept-3-ene derivatives have used DFT to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The difference between these energies, known as the energy gap, is a crucial indicator of a molecule's chemical reactivity and stability. DFT studies on these derivatives have revealed energy gaps ranging from 4.32 to 5.82 eV. nih.gov Furthermore, the electrophilicity index, a measure of a molecule's ability to accept electrons, has been calculated from DFT results, classifying some derivatives as strong electrophiles. nih.gov These calculations are vital for predicting how the molecule might behave in chemical reactions.
Table 1: DFT-Calculated Electronic Properties for 7-Oxabicyclo[4.1.0]heptane Derivatives
| Property | Value Range | Significance |
|---|---|---|
| Energy Gap (Eg) | 4.32 - 5.82 eV | Indicates chemical reactivity and stability |
| Electrophilicity Index | 2.49 - 3.86 | Classifies compounds as strong electrophiles |
Data derived from studies on derivatives of 7-oxabicyclo[4.1.0]hept-3-ene. nih.gov
The three-dimensional structure and flexibility of the 7-oxabicyclo[4.1.0]heptane ring system are critical to its function. Conformational analysis aims to identify the most stable arrangements of atoms (conformers) and map their relative energies, creating an energy landscape. The fusion of the strained three-membered epoxide ring to the six-membered cyclohexane (B81311) ring introduces significant ring strain, which is a major driver for its chemical transformations.
Theoretical calculations on related structures sharing the bicyclic epoxide core have demonstrated the existence of multiple stable conformers. The specific arrangement of substituents on this framework can influence the molecule's preferred shape and, consequently, its chemical and biological behavior. Mapping the free energy landscape helps to understand the thermodynamic stability of different conformations and the energy barriers between them. biorxiv.org
Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity. uni-muenchen.de The MEP maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-deficient (electrophilic). nih.govuni-muenchen.de
For derivatives of 7-oxabicyclo[4.1.0]heptane, MEP analysis derived from DFT calculations helps to pinpoint these reactive sites. The electron-rich areas, typically shown in red or yellow, indicate sites susceptible to electrophilic attack, while electron-deficient regions, colored in blue, are prone to nucleophilic attack. This analysis provides crucial insights into how the molecule will interact with other molecules, including biological receptors. uni-muenchen.de
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations are indispensable for studying how a molecule like 7-Oxabicyclo[4.1.0]heptane-3-carboxamide might interact with biological systems, such as proteins or enzymes.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov This method is crucial for estimating the strength of the interaction, often expressed as binding affinity or binding energy. A high negative binding affinity value indicates a strong and stable interaction between the ligand and its target protein. researchgate.net
Docking studies have been performed on derivatives of this compound against various cancer-related protein targets. For example, 2,2,6-Trichloro-7-oxabicyclo[4.1.0]heptane-1-carboxamide demonstrated significant binding affinities with several key receptors. researchgate.net These in silico findings suggest the potential for these compounds to act as inhibitors of specific biological pathways. researchgate.net
Table 2: Molecular Docking Results for a 7-Oxabicyclo[4.1.0]heptane Derivative
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| Estrogen Receptor α (ERα) | -6.0 |
| Human Epidermal Growth Factor Receptor 2 (HER2) | -6.1 |
| Epidermal Growth Factor Receptor (EGFR) | -5.4 |
Data for 2,2,6-Trichloro-7-oxabicyclo[4.1.0]heptane-1-carboxamide. researchgate.net
These interactions often involve the formation of hydrogen bonds and other non-covalent interactions with key amino acid residues in the receptor's active site. researchgate.net
Computational methods are instrumental in exploring structure-activity relationships (SAR), which aim to identify the key structural features of a molecule responsible for its biological activity. By systematically modifying the structure of this compound in silico and evaluating the effect of these changes on its binding affinity or other properties, researchers can develop predictive models.
For the bicyclic epoxide class of compounds, SAR studies are crucial for identifying the pharmacophore—the essential arrangement of functional groups required for biological interaction. Quantitative Structure-Activity Relationship (QSAR) models, for instance, can be used to predict the biological effects of different chemical structures, thereby guiding the design of new derivatives with potentially enhanced activity. europa.eu These computational approaches accelerate the process of drug discovery by prioritizing the synthesis and testing of the most promising compounds.
Theoretical Insights into Reaction Mechanisms
Computational and theoretical studies provide a molecular-level understanding of the reaction mechanisms involving this compound. These investigations are crucial for elucidating the intricate details of chemical transformations, particularly the highly significant ring-opening reactions of the epoxide ring. By employing quantum chemical methods, researchers can map out potential energy surfaces, identify intermediates, and characterize the transition states that govern the course of these reactions.
Transition State Characterization in Ring-Opening Reactions
The ring-opening of the epoxide in this compound is a key process that dictates its chemical reactivity. Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in characterizing the transition states of such reactions. While direct computational studies on this compound are not extensively available in public literature, valuable insights can be drawn from computational analyses of its parent structure, cyclohexene (B86901) oxide (7-oxabicyclo[4.1.0]heptane), and related bicyclic epoxides.
Ring-opening reactions can be initiated by either nucleophilic or electrophilic attack. In nucleophilic ring-opening, the transition state involves the approach of a nucleophile to one of the epoxide carbon atoms. Computational models of this process for cyclohexene oxide show that the reaction barrier is significantly influenced by the nature of the nucleophile and the presence of catalysts. nih.govvu.nl For instance, Lewis acid catalysis has been shown to lower the activation energy by reducing the steric (Pauli) repulsion between the filled orbitals of the epoxide and the incoming nucleophile. acs.org
The regioselectivity of the nucleophilic attack, i.e., whether the nucleophile attacks the carbon atom alpha or beta to a substituent, is governed by a combination of steric and electronic factors. acs.org Computational studies on related systems indicate that the transition state leading to the formation of one regioisomer can be several kcal/mol lower in energy than the other, dictating the major product of the reaction. acs.org
In intramolecular reactions, such as the cyclization of bicyclic epoxonium ions, computational studies have identified and characterized the transition states for different cyclization pathways (e.g., 5-exo versus 6-endo). nih.gov The relative energies of these transition states determine the preferred ring size of the product. These studies highlight the subtle interplay of ring strain, carbocation stability, and orbital overlap in dictating the reaction outcome. nih.gov
Table 1: Representative Calculated Activation Energies for Nucleophilic Ring-Opening of a Model Epoxide System
| Nucleophile | Catalyst | Activation Energy (kcal/mol) |
| CH₃O⁻ | None | 25.8 |
| CH₃O⁻ | Li⁺ | 18.2 |
| CH₃S⁻ | None | 22.1 |
| CH₃S⁻ | Li⁺ | 15.5 |
Note: The data in this table is illustrative and based on computational studies of similar epoxide systems to demonstrate the effect of nucleophile and catalyst on the activation energy. Actual values for this compound may vary.
Predictive Modeling of Reactivity Profiles
Predictive modeling of the reactivity of this compound aims to forecast its behavior under various reaction conditions without the need for extensive experimentation. These models are often built upon the fundamental principles of physical organic chemistry and are increasingly incorporating machine learning and artificial intelligence approaches.
Quantum chemical calculations form the bedrock of many predictive models. By calculating properties such as atomic charges, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potentials, it is possible to predict the most likely sites for electrophilic and nucleophilic attack. For instance, the carbon atoms of the epoxide ring in this compound are expected to have a partial positive charge, making them susceptible to nucleophilic attack.
More advanced predictive models can forecast the outcome of reactions by simulating the entire reaction pathway and calculating the activation barriers for competing pathways. These models can help in understanding and predicting the regioselectivity and stereoselectivity of ring-opening reactions. For example, models can predict whether a given nucleophile will preferentially attack one epoxide carbon over the other and from which face of the molecule.
In recent years, machine learning models have been developed to predict the sites of metabolism for drug-like molecules, which often involve epoxidation and subsequent ring-opening reactions. nih.govacs.org These models are trained on large datasets of known reactions and can predict the likelihood of a particular site on a molecule being susceptible to metabolic transformation. While not directly modeling the reactivity profile in a synthetic sense, these approaches demonstrate the potential for data-driven methods to predict the chemical behavior of complex molecules like this compound.
Table 2: Key Computational Descriptors Used in Predictive Reactivity Models
| Descriptor | Information Provided | Relevance to Reactivity |
| Atomic Partial Charges | Distribution of electron density | Identifies electrophilic and nucleophilic sites |
| HOMO/LUMO Energies | Electron-donating/accepting ability | Predicts reactivity towards nucleophiles/electrophiles |
| Electrostatic Potential | Overall charge distribution | Guides the approach of charged reagents |
| Steric Hindrance Maps | Accessibility of reaction sites | Predicts regioselectivity of attack |
Applications in Advanced Organic Synthesis and Materials Science
Role as a Versatile Synthetic Building Block in Organic Synthesis
7-Oxabicyclo[4.1.0]heptane-3-carboxamide, particularly its N,N-dimethyl derivative, is recognized as a key intermediate in organic synthesis. lookchem.comchemicalbook.com The inherent strain of the epoxide ring makes it susceptible to nucleophilic attack, allowing for regioselective and stereoselective ring-opening reactions. This reactivity is fundamental to its role as a building block, providing a reliable method for introducing specific functionalities onto a cyclohexane (B81311) core.
A primary example of its synthetic utility is the reaction with nucleophiles to create substituted cyclohexanes. For instance, the epoxide ring can be opened by ammonia (B1221849) to yield an amino alcohol derivative. A documented process involves reacting (1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide with a 28% aqueous ammonia solution. google.com This reaction proceeds via nucleophilic attack on one of the epoxide carbons, leading to the formation of (1S,3R,4R)-3-amino-4-hydroxy-N,N-dimethylcyclohexanecarboxamide. google.com This transformation highlights the compound's function as a precursor to densely functionalized cyclic systems that are pivotal in the synthesis of more complex molecules.
Utility as Precursors for Complex Chemical Entities
The structural features of this compound make it an ideal precursor for a range of specialized chemical compounds, most notably in the pharmaceutical sector.
The most prominent and well-documented application of a derivative of this compound is its role as a crucial intermediate in the synthesis of Edoxaban. scribd.com Edoxaban is a direct factor Xa inhibitor, an anticoagulant medication used to prevent blood clots. google.com The specific stereoisomer, (1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide (CAS No. 929693-35-6), is a key building block in the manufacturing process of this drug. scribd.comgoogle.comnih.gov
The synthesis of Edoxaban leverages the epoxide's reactivity to introduce the necessary amine and hydroxyl groups in the correct stereochemical configuration on the cyclohexane ring, which forms the core of the final active pharmaceutical ingredient. google.com
Table 1: Role of this compound Derivative in Pharmaceutical Synthesis
| Intermediate Compound | CAS Number | Application |
|---|
While related bicyclic compounds are noted for their potential use as building blocks in the development of new agrochemicals, specific research findings detailing the application of this compound as a precursor for agrochemicals are not available in the reviewed literature.
There is no information available in the reviewed scientific literature to suggest that this compound is utilized as a building block in dye synthesis.
Polymer Chemistry and Material Science Applications
The presence of a reactive epoxide group suggests a theoretical potential for polymerization. However, the direct application of the carboxamide derivative in this field is not well-established.
While the parent 7-oxabicyclo[4.1.0]heptane structure can undergo ring-opening polymerization, there is a lack of specific documented evidence for this compound itself being used as a monomeric unit in the production of polymers and resins. Its utility appears to be primarily concentrated in its role as a synthetic intermediate for small molecules rather than as a monomer for macromolecules.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide |
| (1S,3R,4R)-3-amino-4-hydroxy-N,N-dimethylcyclohexanecarboxamide |
| Edoxaban |
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Methodologies
The future of synthesizing 7-Oxabicyclo[4.1.0]heptane-3-carboxamide and its derivatives is intrinsically linked to the development of greener, more efficient, and economically viable methods. Current synthetic strategies often rely on multi-step processes that may involve hazardous reagents and generate significant waste. Future research will prioritize overcoming these limitations.
Key areas of development include:
Transition-Metal-Free Catalysis: Advancements in transition-metal-free reactions, such as photocatalyst-free cyclopropanation and radical oxidation, present innovative pathways to the core bicyclo[4.1.0]heptane structure. Applying these methods to precursors of the target carboxamide could lead to more sustainable synthetic protocols that avoid the cost and toxicity associated with heavy metal catalysts.
Flow Chemistry and Process Intensification: Continuous flow manufacturing can offer superior control over reaction parameters, enhance safety, and allow for easier scalability compared to traditional batch processes. Implementing flow chemistry for the epoxidation of cyclohexene (B86901) precursors and subsequent amidation would represent a significant step towards a more sustainable industrial production of these compounds.
Use of Renewable Resources: Research into synthesizing the cyclohexene backbone from bio-based feedstocks is a critical long-term goal. nih.gov This aligns with the broader push in the chemical industry to move away from petrochemical dependence and towards a circular economy.
| Synthetic Approach | Potential Advantages | Research Focus |
| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. google.com | Discovery of novel enzymes, process optimization, one-pot synthesis. |
| Metal-Free Catalysis | Avoids toxic and expensive metal catalysts, offers novel reaction pathways. | Development of new organocatalysts, visible-light-mediated reactions. |
| Flow Chemistry | Improved safety, scalability, and process control. | Reactor design, optimization of reaction conditions for continuous production. |
| Renewable Feedstocks | Reduced carbon footprint, sustainability. nih.gov | Conversion of biomass to cyclohexene precursors. |
Exploration of Undiscovered Reactivity and Transformation Pathways
The strained epoxide ring is the central hub of reactivity in the 7-oxabicyclo[4.1.0]heptane system, making it a prime target for discovering novel chemical transformations. nih.gov While ring-opening reactions are a known pathway, the interplay between the epoxide and the carboxamide group in this compound remains largely unexplored.
Future investigations are likely to pursue:
Nucleophilic Ring-Opening Reactions: A systematic exploration of the reaction of the epoxide with a wide array of nucleophiles is essential. nih.gov This could lead to a diverse library of functionalized cyclohexanes. Of particular interest is the regioselectivity and stereoselectivity of the ring-opening, which could be controlled by the choice of catalyst and reaction conditions. rsc.org
Intramolecular Transformations: The proximity of the carboxamide group to the epoxide ring may enable unique intramolecular reactions. Research could explore conditions that trigger the amide nitrogen or oxygen to act as an internal nucleophile, leading to novel bicyclic or cage-like structures.
Polymerization Chemistry: The parent compound, 7-oxabicyclo[4.1.0]heptane, is known to undergo ring-opening polymerization. Investigating the polymerization behavior of this compound could lead to new functional polymers. The carboxamide group could introduce desirable properties such as hydrogen bonding capabilities, improved thermal stability, or sites for post-polymerization modification.
Rearrangement Reactions: Acid-catalyzed or thermally induced rearrangements of the bicyclic epoxide system can lead to the formation of different ring structures, such as seven-membered rings or functionalized cyclohexene derivatives. Studying these rearrangements for the carboxamide derivative could provide access to complex molecular scaffolds that are difficult to synthesize by other means.
Integration of Advanced Computational Techniques for Rational Design
Computational chemistry is an indispensable tool for accelerating the discovery and optimization of chemical processes and molecules. For this compound, advanced computational techniques can provide deep insights into its structure, reactivity, and potential applications, thereby guiding experimental efforts.
Emerging trends in this area include:
Predicting Reactivity and Selectivity: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways for epoxide ring-opening and other transformations. rsc.org These calculations can predict activation energies and transition state geometries, helping researchers understand and control the regioselectivity and stereoselectivity of reactions.
High-Throughput Virtual Screening: Computational methods allow for the rapid screening of large virtual libraries of potential catalysts or reactants for synthesizing or modifying the target molecule. This can significantly reduce the time and experimental effort required to identify optimal reaction conditions.
Machine Learning and AI: Integrating machine learning algorithms with computational chemistry and automated synthesis platforms can create a closed-loop system for accelerated discovery. Such systems could predict novel derivatives with desired properties, propose synthetic routes, and even control the robotic synthesis and testing of the new compounds.
Modeling for Structure-Activity Relationships (SAR): For potential biological applications, molecular modeling is crucial for exploring structure-activity relationships. By simulating the interaction of this compound derivatives with biological targets like enzymes or receptors, researchers can rationally design new compounds with enhanced activity.
| Computational Technique | Application for this compound | Expected Outcome |
| Quantum Chemistry (DFT) | Elucidating reaction mechanisms and predicting stereoselectivity. rsc.org | Rational control over reaction outcomes. |
| Molecular Dynamics (MD) | Simulating conformational flexibility and interactions with solvents or polymers. | Understanding material properties at the molecular level. |
| Machine Learning (ML) | Predicting properties of new derivatives and optimizing synthetic routes. | Accelerated discovery of functional molecules. |
| Virtual Screening | Identifying potential catalysts or biologically active derivatives. | Efficient prioritization of experimental targets. |
Design of Novel Functionalized Derivatives with Tailored Properties
The true potential of this compound lies in its capacity to serve as a scaffold for creating a vast array of functionalized derivatives with precisely tailored properties. The strategic modification of its core structure can lead to new molecules for applications in materials science, catalysis, and medicine.
Future research will likely focus on:
Polymer and Material Science: Derivatives of 7-oxabicyclo[4.1.0]heptane are used as reactive diluents and building blocks for epoxy resins and coatings. google.com By incorporating the carboxamide moiety and further functionalizing the molecule, new monomers can be designed for creating specialty polymers with enhanced mechanical strength, thermal stability, or adhesive properties. For instance, creating derivatives that can be grafted onto materials like graphene oxide could lead to advanced nanocomposites with superior performance. researchgate.netresearchgate.net
Biologically Active Molecules: The bicyclic epoxide motif is present in various natural products and pharmacologically active compounds. The carboxamide group is also a common feature in many drugs. The combination of these two functional groups in a stereochemically defined manner makes this compound an attractive starting point for the synthesis of new therapeutic agents. Future work could involve synthesizing libraries of derivatives and screening them for various biological activities.
Asymmetric Catalysis: Chiral derivatives of the 7-oxabicyclo[4.1.0]heptane scaffold could be designed to act as ligands for asymmetric metal catalysis or as organocatalysts themselves. The rigid bicyclic framework can provide a well-defined chiral environment, which is essential for achieving high enantioselectivity in chemical reactions.
| Derivative Class | Potential Application | Design Strategy |
| Functional Monomers | Advanced polymers, coatings, adhesives. google.com | Introduction of polymerizable groups; modification of the carboxamide. |
| Nanocomposite Precursors | High-performance materials. researchgate.netresearchgate.net | Design of derivatives for covalent attachment to nanoparticles. |
| Bioactive Compounds | Drug discovery. | Stereoselective synthesis and functionalization for SAR studies. |
| Chiral Ligands/Catalysts | Asymmetric synthesis. | Introduction of coordinating groups and control of stereochemistry. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
